molecular formula C18H23N3O3S B2538002 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine CAS No. 850936-92-4

1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine

Cat. No.: B2538002
CAS No.: 850936-92-4
M. Wt: 361.46
InChI Key: TXUAHRYSNNTKER-UHFFFAOYSA-N
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Description

1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine is a synthetic organic compound This compound is noted for its unique structural framework that includes an oxadiazole ring, a piperidine ring, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine typically involves the following steps:

    • Formation of the oxadiazole ring by cyclization of a suitable hydrazide with a carbonyl compound.

    • Introduction of the thioacetyl group via a nucleophilic substitution reaction.

    • Coupling of the resulting intermediate with 3,5-dimethylpiperidine under appropriate reaction conditions such as heating in the presence of a base.

  • Industrial Production Methods: Industrial production methods of this compound might involve optimization of the aforementioned synthetic route for large-scale production. This includes utilizing automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high yields and purity.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes: 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine undergoes various types of reactions:

    • Oxidation: : The methoxyphenyl group can be susceptible to oxidative cleavage.

    • Reduction: : Reduction can occur at the oxadiazole ring under strong reducing conditions.

    • Substitution: : The thioacetyl group can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Reduction: : Using hydrides such as lithium aluminium hydride (LiAlH₄).

    • Substitution: : Conditions involving bases such as sodium hydride (NaH).

  • Major Products Formed: Major products formed depend on the reaction type but may include derivatives with modified functional groups depending on the specific reagents and conditions applied.

Scientific Research Applications

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules due to its unique structural features.

  • Biology: : It might be studied for its interactions with biological molecules and potential bioactivity.

  • Medicine: : Investigated for potential therapeutic uses, such as in drug discovery for targeting specific biological pathways.

  • Industry: : Possible applications in materials science for creating novel polymers or as a specialty chemical in various manufacturing processes.

Comparison with Similar Compounds

Similar compounds might include those with oxadiazole rings or similar functional groups. For instance:

  • 5-(2-Methoxyphenyl)-1,3,4-oxadiazole: : Lacks the thioacetyl and piperidine components, making it less versatile.

  • 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine: : Substitution of the methoxy group with a chlorine atom may change its reactivity and applications.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUAHRYSNNTKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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